molecular formula C21H24N2O4 B250452 N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Katalognummer: B250452
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: RWRBNRGMVMYAGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown great potential as a therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide targets the BTK pathway by irreversibly binding to the cysteine residue in the active site of BTK. This binding inhibits the autophosphorylation of BTK and downstream signaling events, resulting in the inhibition of B-cell activation and proliferation. This compound also inhibits the activation of other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, which further enhances its anti-tumor activity.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound is rapidly absorbed and distributed to the tissues, including the lymphoid organs. This compound has also been shown to have minimal off-target effects, with no significant inhibition of other kinases or ion channels. This compound has been well-tolerated in preclinical and clinical studies, with no significant toxicities reported.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to enhance the activity of other anti-cancer agents. However, this compound also has some limitations, including its irreversible binding to BTK, which may limit its use in certain applications, and its potential for drug-drug interactions.

Zukünftige Richtungen

There are several future directions for the development and application of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One potential direction is the combination of this compound with other targeted agents, such as PI3K inhibitors or checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the development of this compound as a therapeutic agent for other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, the optimization of the synthesis and formulation of this compound may lead to the development of more potent and effective analogs.

Synthesemethoden

The synthesis of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves a multistep process that includes the preparation of key intermediates and the final coupling reaction. The first step involves the preparation of 4-aminoacetophenone, which is then reacted with propionyl chloride to form N-propionyl-4-aminoacetophenone. The next step involves the preparation of 4-bromoaniline, which is then coupled with N-propionyl-4-aminoacetophenone to form N-[4-(propionylamino)phenyl]-4-bromoacetophenone. The final step involves the coupling of N-[4-(propionylamino)phenyl]-4-bromoacetophenone with 4-(tetrahydro-2-furanylmethoxy)benzeneboronic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has demonstrated potent anti-tumor activity against CLL and NHL cell lines and primary patient samples. This compound has also been shown to inhibit B-cell activation and proliferation, induce apoptosis, and disrupt the tumor microenvironment. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Eigenschaften

Molekularformel

C21H24N2O4

Molekulargewicht

368.4 g/mol

IUPAC-Name

4-(oxolan-2-ylmethoxy)-N-[4-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-20(24)22-16-7-9-17(10-8-16)23-21(25)15-5-11-18(12-6-15)27-14-19-4-3-13-26-19/h5-12,19H,2-4,13-14H2,1H3,(H,22,24)(H,23,25)

InChI-Schlüssel

RWRBNRGMVMYAGS-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Kanonische SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.